Methyl 4-methyl-2-hexynoate

Description

Overview and Structural Context within Alkynoate Chemistry

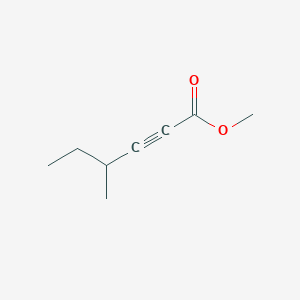

Methyl 4-methyl-2-hexynoate, with the chemical formula C8H12O2, belongs to the family of alkynoate esters. sigmaaldrich.com These are compounds characterized by a carbon-carbon triple bond (an alkyne) and an ester group. The specific structure of methyl 4-methyl-2-hexynoate consists of a six-carbon chain with a methyl group attached to the fourth carbon and a methyl ester group at the terminus of the acetylenic function.

The presence of these functional groups in close proximity imparts distinct reactivity to the molecule. The alkyne provides a site for various addition and coupling reactions, while the ester group can be involved in hydrolysis and other nucleophilic acyl substitution reactions. This dual functionality allows for a wide range of chemical transformations.

Table 1: Physicochemical Properties of Methyl 4-methyl-2-hexynoate and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|---|

| Methyl 4-methyl-2-hexynoate | 1172847-28-7 | C8H12O2 | Not specified in search results | Contains both alkyne and ester functional groups. |

| Methyl 2-hexynoate | 18937-79-6 | C7H10O2 | 126.15 | A related alkynoate ester with a straight carbon chain. sigmaaldrich.comnih.gov |

| Methyl 4-hydroxy-2-hexynoate | 112780-04-8 | Not specified in search results | Not specified in search results | A reagent used in microwave-assisted azide-alkyne cycloaddition. chemicalbook.com |

This table is interactive. Click on the headers to sort the data.

Research Significance as a Functionalized Alkyne Derivative

Functionalized alkynes are crucial building blocks in modern organic synthesis due to their ability to participate in a diverse array of chemical reactions. Methyl 4-methyl-2-hexynoate, as a functionalized alkyne derivative, is no exception. Its utility is primarily seen in its role as a precursor or intermediate in the synthesis of more complex molecules.

Research has shown that alkynoate esters can be utilized in the synthesis of fine chemicals and pharmaceutical intermediates. a2bchem.com The reactivity of the alkyne moiety allows for its participation in reactions such as cycloadditions, including the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". mdpi.com This reaction is known for its high efficiency and specificity, making it a powerful tool for creating complex molecular architectures.

Furthermore, the ester functionality of methyl 4-methyl-2-hexynoate can be modified or used to introduce other chemical groups. For instance, hydrolysis of the ester can yield the corresponding carboxylic acid, which can then be used in further synthetic steps. The combination of the alkyne and ester groups in a single molecule offers a strategic advantage in multistep syntheses, allowing for sequential or orthogonal chemical transformations.

The demand for novel chemical compounds for high-throughput screening in biological research has increased the need for versatile building blocks like methyl 4-methyl-2-hexynoate. sigmaaldrich.com Its structural features make it a candidate for the rapid synthesis of compound libraries for drug discovery and materials science applications.

Structure

3D Structure

Properties

Molecular Formula |

C8H12O2 |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

methyl 4-methylhex-2-ynoate |

InChI |

InChI=1S/C8H12O2/c1-4-7(2)5-6-8(9)10-3/h7H,4H2,1-3H3 |

InChI Key |

QGJBPDARCSCDGO-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C#CC(=O)OC |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Formation

The formation of Methyl 4-methyl-2-hexynoate can be achieved through several synthetic routes, most notably through esterification of the corresponding carboxylic acid or via elimination reactions.

The most direct method for the synthesis of Methyl 4-methyl-2-hexynoate is the Fischer-Speier esterification of 4-methyl-2-hexynoic acid with methanol (B129727). This reaction requires an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), and is typically performed using an excess of the alcohol to drive the equilibrium towards the product. masterorganicchemistry.comoperachem.comlibretexts.org The reaction is reversible and proceeds through a well-established multi-step mechanism. libretexts.orglibretexts.org

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack : The oxygen atom of the methanol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate. operachem.comlibretexts.org

Proton Transfer : A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid, forming a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water : The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comoperachem.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, Methyl 4-methyl-2-hexynoate. libretexts.org

Isotopic labeling studies, where the reaction is carried out with oxygen-18 labeled alcohol, have provided strong evidence for this mechanism. The labeled oxygen is found exclusively in the ester product, confirming that the alcohol's oxygen atom is incorporated into the ester and that the C-OH bond of the carboxylic acid is cleaved. libretexts.org

Alternative syntheses for α,β-alkynoic esters like Methyl 4-methyl-2-hexynoate involve elimination reactions. These methods build the carbon-carbon triple bond from suitable precursors. α,β-Alkynoic acids and their subsequent esters have been prepared through various elimination pathways, including from enol sulfonates or via intramolecular Wittig reactions. orgsyn.org

A notable strategy involves the dehydration of β-ketoesters. nih.gov This one-pot method proceeds through the formation of a vinyl triflate monoanion intermediate. Depending on the reaction conditions and additives used, this intermediate can selectively lead to conjugated alkynyl esters. nih.gov The mechanism is believed to follow a pathway where the intermediate, after its formation from the β-ketoester, undergoes elimination to form the conjugated alkyne product. nih.gov Another established route is the base-promoted elimination reaction of 3-substituted-4,4-dichloro-2-pyrazolin-5-ones, which can serve as precursors to the α,β-alkynoic acid needed for esterification. orgsyn.org

Table 1: Summary of Formation Pathways for Methyl 4-methyl-2-hexynoate

| Formation Pathway | Precursors | Key Intermediates | Reaction Conditions |

|---|---|---|---|

| Fischer Esterification | 4-methyl-2-hexynoic acid, Methanol | Protonated carbonyl, Tetrahedral intermediate | Acid catalyst (e.g., H₂SO₄), Heat |

| Dehydration of β-Ketoester | Methyl 4-methyl-3-oxohexanoate | Vinyl triflate monoanion | Triflic anhydride, Base |

| Elimination from Pyrazolinone | 3-(sec-butyl)-4,4-dichloro-2-pyrazolin-5-one | α,β-alkynoic acid | Base, followed by esterification |

Studies on Esterification Mechanisms

Reactivity Patterns of the Methyl 4-methyl-2-hexynoate Moiety

The chemical character of Methyl 4-methyl-2-hexynoate is defined by the reactivity of its two primary functional groups: the alkyne and the ester. These sites can be targeted selectively to achieve a variety of chemical transformations.

The carbon-carbon triple bond is a region of high electron density, making it susceptible to a range of addition reactions.

Reduction : The alkyne can be selectively reduced. Catalytic hydrogenation can lead to the corresponding alkene, (Z)- or (E)-Methyl 4-methyl-2-hexenoate, or be taken further to the fully saturated alkane, Methyl 4-methylhexanoate. The stereochemical outcome of the alkene formation is highly dependent on the catalyst and reaction conditions. For instance, reductions of similar γ-hydroxy-α,β-acetylenic esters using sodium borohydride (B1222165) have shown high trans-selectivity, yielding (E)-enoates. organic-chemistry.org

Addition Reactions : The alkyne can undergo various electrophilic and nucleophilic addition reactions. For example, related internal alkynoic esters like methyl 2-hexynoate participate in palladium-catalyzed hydrosulfonation. thieme-connect.de The triple bond can also undergo halogenation (addition of Br₂ or Cl₂) and hydrohalogenation (addition of HBr or HCl).

Oxidation : The triple bond can be cleaved under strong oxidizing conditions (e.g., ozonolysis or permanganate (B83412) oxidation) to yield carboxylic acids. The oxidation of the triple bond in a related compound, 6-chloro-methyl 2-hexynoate, can form diketones or carboxylic acids.

The ester functionality offers another site for chemical modification, primarily through nucleophilic acyl substitution.

Hydrolysis : The ester can be hydrolyzed back to the parent carboxylic acid, 4-methyl-2-hexynoic acid, and methanol. This reaction can be catalyzed by either acid or base (saponification).

Reduction : The ester group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, which would convert Methyl 4-methyl-2-hexynoate into 4-methylhex-2-yn-1-ol. This reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl.

Transesterification : In the presence of another alcohol and a suitable catalyst, Methyl 4-methyl-2-hexynoate can undergo transesterification to form a different ester. For example, reaction with ethanol (B145695) in the presence of an acid or base catalyst would yield Ethyl 4-methyl-2-hexynoate. organic-chemistry.org

Methyl 4-methyl-2-hexynoate possesses a stereocenter at the C4 position, meaning it exists as two enantiomers: (R)-Methyl 4-methyl-2-hexynoate and (S)-Methyl 4-methyl-2-hexynoate. The presence of this chiral center has significant implications for its chemical transformations.

Reactions at the Ester and Alkyne Groups : When reactions occur at the ester or the linear alkyne moiety, the stereocenter at C4 is typically unaffected, and its configuration is retained in the product. For instance, the hydrolysis of (R)-Methyl 4-methyl-2-hexynoate would yield (R)-4-methyl-2-hexynoic acid.

Formation of Diastereomers : Reactions that create a new stereocenter will result in the formation of diastereomers. For example, the reduction of the alkyne to an alkene creates geometric isomers ((E) and (Z)), which would be diastereomers of each other due to the existing C4 stereocenter. The reduction of the alkyne in similar chiral molecules often proceeds with some degree of diastereoselectivity, leading to an unequal mixture of the (E) and (Z) isomers. organic-chemistry.org

Influence of the Chiral Center : The chiral center at C4 can influence the stereochemical course of reactions at other positions. The approach of a reagent to the alkyne, for example, may be sterically hindered from one face of the molecule more than the other. This can lead to diastereoselective outcomes. As a general principle, when a new chirality center is created in a molecule that is already chiral, the reaction is unlikely to produce a 50:50 mixture of diastereomers. libretexts.org

Table 2: Summary of Reactivity and Stereochemical Considerations

| Functional Group | Reaction Type | Reagents | Product Type | Stereochemical Outcome |

|---|---|---|---|---|

| Alkyne | Reduction | H₂, Lindlar's catalyst | (Z)-Alkene | Diastereomer formation, potentially selective |

| Alkyne | Reduction | Na, NH₃ (l) or NaBH₄ organic-chemistry.org | (E)-Alkene | Diastereomer formation, potentially selective |

| Alkyne | Hydrohalogenation | HBr | Bromoalkene | Formation of regioisomers and diastereomers |

| Ester | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid | Retention of C4 configuration |

| Ester | Reduction | LiAlH₄, then H₂O | Primary alcohol | Retention of C4 configuration |

| Ester | Transesterification | R'OH, H⁺ or R'O⁻ | New ester | Retention of C4 configuration |

Reactions at the Ester Group

Catalytic Principles in Chemical Reactions

The chemical reactivity and transformation of Methyl 4-methyl-2-hexynoate are governed by various catalytic principles. These principles underpin the methods for its synthesis, modification, and participation in further chemical reactions, enabling control over reaction rates, selectivity, and stereochemical outcomes. The primary catalytic strategies involve transition metal catalysis, organocatalysis, and acid-base catalysis.

Role of Transition Metal Catalysts

Transition metal catalysis is fundamental in activating and transforming the alkyne and ester functionalities of molecules like Methyl 4-methyl-2-hexynoate. These catalysts, often complexes of metals like rhodium, palladium, nickel, and ruthenium, offer powerful pathways for forming new chemical bonds with high efficiency and selectivity. frontiersin.org Their utility stems from the ability of the metal center to coordinate with unsaturated bonds, such as the carbon-carbon triple bond in the hexynoate, thereby activating them for subsequent reactions. nih.govcsic.es

Key transformations involving transition metal catalysts applicable to alkynoates include:

Hydrogenation: The triple bond of an alkynoate can be selectively reduced. For instance, catalytic hydrogenation using specific transition metal catalysts can yield the corresponding (Z)-alkene (cis-alkene) through syn-addition of hydrogen. This is a crucial method for accessing specific alkene geometries from alkyne precursors. nih.gov

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are instrumental in forming new carbon-carbon bonds. frontiersin.org For an alkynoate, these reactions could potentially occur at the terminal position of a related hexynoate precursor or involve transformations of the ester group.

Cyclization and Annulation Reactions: Transition metals can catalyze intramolecular or intermolecular cyclization reactions. For example, rhodium(I) complexes have been studied for their ability to catalyze tandem hydrosilylation-intramolecular aldol (B89426) reactions in related 6-oxo-2-hexenoate systems, demonstrating a pathway to construct complex carbocyclic rings stereoselectively. ucl.ac.uk Similarly, ruthenium catalysts have been explored in bis-homo-Diels-Alder reactions with methyl 2-hexynoate, showcasing the potential for complex cycloadditions. scholaris.ca

Photoredox Catalysis: The combination of visible light and transition metal complexes, such as those of ruthenium or iridium, can facilitate single-electron transfer processes. nih.gov This dual catalytic approach, often merged with nickel catalysis, enables decarboxylative cross-coupling reactions, providing highly stereoselective routes to complex molecules from derivatives of unsaturated acids. rsc.org

The choice of metal, ligands, and reaction conditions dictates the outcome of these transformations, allowing for precise control over the molecular architecture. frontiersin.org

| Catalyst System | Reaction Type | Application/Principle | Reference |

|---|---|---|---|

| Rhodium(I) Complexes (e.g., Wilkinson's catalyst) | Tandem Reductive-Aldol Cyclization | Used in the stereoselective synthesis of carbocyclic rings from 6-oxo-2-hexenoates, demonstrating activation of the alkene moiety and control of stereochemistry. | ucl.ac.uk |

| Palladium(II) Complexes | Cross-Coupling (e.g., Suzuki, Sonogashira) | Enables the formation of C-C bonds, crucial for elaborating the molecular framework of alkyne-containing precursors. | frontiersin.org |

| Ruthenium Complexes | Cycloaddition | Catalyzes bis-homo-Diels-Alder reactions with methyl 2-hexynoate, forming complex polycyclic structures. | scholaris.ca |

| Photoredox/Nickel Dual Catalysis | Decarboxylative Cross-Coupling | Allows for stereoselective C-C bond formation under mild, visible-light-induced conditions with related carboxylic acid derivatives. | rsc.org |

Organocatalysis in Stereoselective Processes

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has become a cornerstone of asymmetric synthesis. mdpi.combeilstein-journals.org For a chiral molecule like Methyl 4-methyl-2-hexynoate, organocatalysis provides powerful strategies for its enantioselective synthesis or its use in stereoselective transformations. Organocatalysts function through two primary activation modes: covalent and non-covalent catalysis. scienceopen.com

Covalent Organocatalysis: The catalyst forms a transient covalent bond with the substrate, creating a reactive intermediate. Common examples include enamine and iminium ion catalysis, often employed in reactions of aldehydes and ketones.

Non-covalent Organocatalysis: The catalyst interacts with the substrate through weaker forces like hydrogen bonding, Brønsted acid/base interactions, or ion pairing. scienceopen.com This mode is particularly effective in activating substrates towards nucleophilic attack and controlling the stereochemical environment of the reaction.

A relevant application of these principles is seen in the synthesis of molecules with structural motifs similar to Methyl 4-methyl-2-hexynoate. For example, in the synthesis of the 4-methylpregabalin (B8757328) core, a key step involves the organocatalytic Michael addition of dimethyl malonate to a racemic nitroalkene containing a methyl group at the 4-position. beilstein-journals.org Chiral squaramide catalysts, which operate through non-covalent hydrogen bonding, are used to control the stereochemical outcome. beilstein-journals.org This process functions as a kinetic resolution, where the catalyst selectively activates one enantiomer of the racemic starting material, leading to a highly enantioenriched product. beilstein-journals.org This demonstrates the potential of organocatalysts to precisely control the formation of stereocenters in molecules featuring a 4-methyl substitution pattern. beilstein-journals.org

| Catalyst Type | Activation Mode | Exemplary Transformation | Reference |

|---|---|---|---|

| Chiral Amines (e.g., Proline derivatives) | Covalent (Enamine/Iminium) | Asymmetric aldol and Michael reactions. | mdpi.com |

| Thioureas/Squaramides | Non-covalent (H-Bonding) | Stereoselective Michael additions to nitroalkenes, controlling stereochemistry via kinetic resolution. | beilstein-journals.org |

| Chiral Phosphoric Acids | Non-covalent (Brønsted Acid) | Activation of imines for nucleophilic additions and various cycloadditions. | mdpi.com |

| Cinchona Alkaloids | Non-covalent (H-Bonding/Brønsted Base) | Asymmetric Michael additions and other conjugate addition reactions. | scienceopen.com |

Acid-Base Catalysis in Functional Group Interconversions

Acid-base catalysis is essential for a wide range of functional group interconversions (FGIs), which are processes that convert one functional group into another. ub.eduimperial.ac.uk For Methyl 4-methyl-2-hexynoate, both the ester and the alkyne functionalities are susceptible to acid- or base-catalyzed transformations.

Ester Hydrolysis: The methyl ester group can be hydrolyzed back to the corresponding carboxylic acid. This reaction is typically catalyzed by either an acid (like aqueous sulfuric acid) or a base (like sodium hydroxide). Base-catalyzed hydrolysis, known as saponification, is an irreversible process that proceeds via nucleophilic acyl substitution, while acid-catalyzed hydrolysis (a Fischer esterification in reverse) is an equilibrium process. smolecule.com

Alkyne Transformations: The carbon-carbon triple bond can undergo addition reactions under acidic conditions. For example, the hydration of the alkyne, catalyzed by a strong acid often in the presence of a mercury(II) salt, would lead to the formation of a ketone via an enol intermediate (Markovnikov hydration). This would convert Methyl 4-methyl-2-hexynoate into Methyl 4-methyl-3-oxohexanoate.

Activation of Donors/Acceptors: General acid or Lewis acid catalysis can activate a methyl donor for transfer reactions. nih.gov While not a direct FGI of the main structure, this principle highlights how acids can enhance the electrophilicity of functional groups, making them more susceptible to nucleophilic attack. nih.gov For instance, protonation of the carbonyl oxygen of the ester group by a Brønsted acid increases its electrophilicity, facilitating nucleophilic addition. smolecule.com

These fundamental acid-base catalyzed reactions allow for the modification of Methyl 4-methyl-2-hexynoate, providing pathways to other valuable chemical intermediates.

| Catalyst Type | Functional Group | Transformation | Mechanism Principle | Reference |

|---|---|---|---|---|

| Base (e.g., NaOH) | Ester | Hydrolysis (Saponification) | Nucleophilic acyl substitution on the ester carbonyl. | imperial.ac.uk |

| Acid (e.g., H₂SO₄) | Ester | Hydrolysis | Protonation of the carbonyl oxygen to increase electrophilicity, followed by nucleophilic attack by water. | smolecule.com |

| Acid (e.g., H₂SO₄/HgSO₄) | Alkyne | Hydration | Electrophilic addition of H⁺ followed by nucleophilic attack of water, leading to an enol which tautomerizes to a ketone. | imperial.ac.uk |

Advanced Spectroscopic Analysis for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Methyl 4-methyl-2-hexynoate, ¹H NMR, ¹³C NMR, and 2D NMR methods are employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for the protons in Methyl 4-methyl-2-hexynoate are influenced by the electron-withdrawing effects of the ester and alkyne functionalities, as well as the alkyl substitutions.

Based on analogous structures and established chemical shift principles, the predicted ¹H NMR spectrum in a deuterated solvent like CDCl₃ would exhibit distinct signals for the methyl ester protons, the methyl and ethyl groups at the chiral center, and the terminal methyl group of the hexyl chain.

Predicted ¹H NMR Data for Methyl 4-methyl-2-hexynoate

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| O-CH ₃ | 3.73 | Singlet | 3H |

| CH -CH₃ | 1.15 | Doublet | 3H |

| CH -CH₂CH₃ | 2.45 | Multiplet | 1H |

| CH-CH ₂CH₃ | 1.55 | Multiplet | 2H |

| CH₂-CH ₃ | 0.95 | Triplet | 3H |

| C4-CH ₃ | 1.20 | Doublet | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in Methyl 4-methyl-2-hexynoate are characteristic of the ester carbonyl group, the sp-hybridized carbons of the alkyne, and the sp³-hybridized carbons of the alkyl chains.

Predicted ¹³C NMR Data for Methyl 4-methyl-2-hexynoate

| Carbon Atom | Chemical Shift (δ, ppm) (Predicted) |

| C =O | 154.0 |

| C ≡C-COOCH₃ | 72.0 |

| C≡C -CH | 90.0 |

| O-C H₃ | 52.5 |

| C H-CH₃ | 30.0 |

| CH-C H₂CH₃ | 28.0 |

| CH₂-C H₃ | 11.5 |

| C4-C H₃ | 21.0 |

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): A COSY experiment on Methyl 4-methyl-2-hexynoate would reveal correlations between coupled protons. Key expected cross-peaks would be observed between the methine proton at C4 and the protons of the adjacent methyl group and the methylene (B1212753) group of the ethyl substituent. rsc.org Further correlations would be seen between the methylene and methyl protons of the ethyl group. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. cdnsciencepub.com For Methyl 4-methyl-2-hexynoate, this would confirm the assignments made in the 1D spectra. For instance, the signal for the O-CH₃ protons would correlate with the O-CH₃ carbon signal, and the signals for the various alkyl protons would correlate with their respective carbon signals. cdnsciencepub.com

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Investigations

Infrared (IR) spectroscopy is particularly useful for identifying the presence of the carbonyl group of the ester and the carbon-carbon triple bond of the alkyne. The IR spectrum of a related compound, methyl p-chlorophenylpropiolate, shows a characteristic C≡C stretching vibration around 2240 cm⁻¹. spectroscopyonline.com

Characteristic IR Absorption Bands for Methyl 4-methyl-2-hexynoate

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | ~1715 |

| C≡C (Alkyne) | Stretching | ~2230 |

| C-O (Ester) | Stretching | ~1250 |

| C-H (sp³) | Stretching | ~2850-2960 |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to IR spectroscopy. scirp.org While the carbonyl stretch is typically strong in the IR spectrum, the carbon-carbon triple bond of the alkyne often gives a strong and sharp signal in the Raman spectrum, making it a valuable tool for confirming the presence of this functional group. researchgate.net Raman spectroscopy can also provide information about the carbon backbone of the molecule. The non-polar nature of the C≡C bond generally results in a more intense Raman signal compared to its IR absorption. The technique is non-destructive and requires minimal sample preparation.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. wikipedia.org For Methyl 4-methyl-2-hexynoate (C₈H₁₂O₂; Molecular Weight: 140.18 g/mol ), electron ionization mass spectrometry (EI-MS) would provide critical data on its molecular mass and fragmentation patterns. sigmaaldrich.com

In a typical EI-MS experiment, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. The molecular ion peak for straight-chain esters can sometimes be discernible, though it may be weak. whitman.edu The stability of the molecular ion is generally lower than that of aromatic compounds but comparable to other acyclic functional groups. creative-proteomics.com

The fragmentation of Methyl 4-methyl-2-hexynoate is dictated by the functional groups present: the methyl ester, the carbon-carbon triple bond (alkyne), and the branched alkyl chain. The fragmentation process is a result of the cleavage of the weakest bonds and the formation of stable ions. wikipedia.org Key fragmentation pathways for esters include α-cleavage and rearrangement reactions. wikipedia.orgnih.gov

Predicted Fragmentation Pattern:

The mass spectrum of Methyl 4-methyl-2-hexynoate would be expected to show a series of characteristic peaks. The most common cleavages in esters occur adjacent to the carbonyl group.

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. One significant fragmentation would be the loss of the methoxy (B1213986) radical (•OCH₃), resulting in an acylium ion [M-31]⁺. Another α-cleavage is the loss of the methoxycarbonyl group (•COOCH₃), leading to the [M-59]⁺ fragment.

Cleavage at the Alkyl Chain: Fragmentation can also occur along the sec-butyl group attached to the alkyne. The loss of an ethyl radical (•C₂H₅) from the molecular ion would produce a fragment at [M-29]⁺.

Other Fragmentations: The presence of the alkyne functional group influences the fragmentation, though specific patterns for this exact structure are not widely documented. General fragmentation of hydrocarbons involves the loss of small alkyl groups. libretexts.org

Below is a table of predicted significant fragments for Methyl 4-methyl-2-hexynoate in an EI-mass spectrum.

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |

| 140 | Molecular Ion | [C₈H₁₂O₂]⁺• | May be weak or absent |

| 125 | [M-CH₃]⁺ | [C₇H₉O₂]⁺ | Loss of a methyl radical from the sec-butyl group |

| 111 | [M-C₂H₅]⁺ | [C₆H₇O₂]⁺ | Loss of an ethyl radical via cleavage at the branched carbon |

| 109 | [M-OCH₃]⁺ | [C₇H₉O]⁺ | Acylium ion resulting from α-cleavage (loss of methoxy radical) |

| 81 | [M-COOCH₃]⁺ | [C₆H₉]⁺ | Loss of the methoxycarbonyl group |

| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Represents the sec-butyl cation |

| 59 | [COOCH₃]⁺ | [C₂H₃O₂]⁺ | Methoxycarbonyl cation |

Chromatographic Methods Coupled with Spectroscopy for Purity and Mixture Analysis

To ensure the purity of Methyl 4-methyl-2-hexynoate and to analyze it within a mixture, chromatographic techniques coupled with spectroscopy are essential. pressbooks.pub Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for the analysis of volatile and thermally stable compounds like methyl esters. phytopharmajournal.comgcms.cz

In a GC-MS system, the gas chromatograph separates the components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column. pressbooks.pub As each separated component elutes from the column, it enters the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each component, allowing for highly confident identification by comparing the spectrum to libraries or through interpretation of fragmentation patterns. phytopharmajournal.com

The purity of a Methyl 4-methyl-2-hexynoate sample can be determined by the presence of a single major peak in the gas chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. phcogj.com Any impurities, such as starting materials from synthesis or side-products, would appear as separate peaks, which can then be identified by their respective mass spectra.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that can be used. avantorsciences.com For a compound like Methyl 4-methyl-2-hexynoate, which lacks a strong UV chromophore, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) would be necessary. mdpi.com Chiral HPLC could also be employed to separate enantiomers if the compound is chiral and has been synthesized as a racemate. mdpi.com

The table below outlines typical conditions for the chromatographic analysis of compounds similar to Methyl 4-methyl-2-hexynoate.

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% Phenyl Polysiloxane) ijpras.com | C18 reversed-phase column |

| Mobile Phase / Carrier Gas | Inert gas such as Helium or Nitrogen pressbooks.pub | Gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) pressbooks.pub | Mass Spectrometer (MS) or Evaporative Light Scattering Detector (ELSD) |

| Typical Application | Purity assessment, identification of volatile impurities, quantitative analysis gcms.cz | Purity assessment, analysis of non-volatile impurities, preparative separation |

Theoretical and Computational Studies of Methyl 4 Methyl 2 Hexynoate

Quantum Chemical Investigations of Molecular Structure and Conformation

Quantum chemical methods are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule and exploring its conformational landscape.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the equilibrium geometries, vibrational frequencies, and other properties of organic molecules. researchgate.netorientjchem.org For Methyl 4-methyl-2-hexynoate, DFT calculations, often using functionals like B3LYP or B3PW91 with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to find the lowest energy conformation. mdpi.comepstem.net

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. The results of such a calculation would provide a detailed picture of bond lengths, bond angles, and dihedral angles. Following geometry optimization, vibrational frequency calculations are typically performed to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to predict its infrared (IR) and Raman spectra. mdpi.comwu.ac.th

Table 1: Illustrative Optimized Geometrical Parameters for an Alkynoate Structure using DFT (Note: This table is a hypothetical representation of data that would be obtained from a DFT calculation on a molecule similar to Methyl 4-methyl-2-hexynoate.)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths | C≡C | 1.21 Å |

| C-C(O) | 1.45 Å | |

| C=O | 1.22 Å | |

| C-O | 1.34 Å | |

| O-CH₃ | 1.43 Å | |

| Bond Angles | C-C≡C | 178.5° |

| ≡C-C(O) | 179.0° | |

| O=C-O | 125.0° | |

| Dihedral Angle | C-O-C=O | 180.0° |

Ab Initio Calculations of Electronic States

Ab initio (Latin for "from the beginning") methods are based on first principles of quantum mechanics without using experimental data for parametrization. ucl.ac.uk These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, particularly for electronic states.

For Methyl 4-methyl-2-hexynoate, high-level ab initio calculations like CCSD(T) could be used to obtain benchmark energies for the ground state and to study electronically excited states. These calculations are essential for understanding photochemical processes and are more accurate, though significantly more computationally demanding, than DFT. cecam.org Such studies can reveal how halogen substitution or other modifications affect bonding and structure, providing a deep understanding of electronic interactions within the molecule.

Electronic Structure and Reactivity Predictions

Understanding the electronic structure is key to predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. malayajournal.orgnih.gov

In Methyl 4-methyl-2-hexynoate, the alkyne and ester functionalities would significantly influence the character and energy of these orbitals. The HOMO would likely have significant π-character from the carbon-carbon triple bond, while the LUMO would likely be a π* orbital associated with the conjugated ester system. The analysis of these orbitals helps in predicting the sites for nucleophilic and electrophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Calculations (Note: The values are illustrative for a conjugated ester system and demonstrate the type of data generated.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 eV | Electron-donating orbital, likely localized on the C≡C bond. |

| LUMO | -0.8 eV | Electron-accepting orbital, likely localized on the C=O and C=C bonds. |

| HOMO-LUMO Gap | 5.7 eV | Indicates the molecule's chemical stability and resistance to excitation. |

Charge Distribution and Reactivity Descriptors

The distribution of electronic charge within a molecule is not uniform and dictates its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. epstem.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. orientjchem.orgepstem.net For Methyl 4-methyl-2-hexynoate, the carbonyl oxygen would be a site of negative potential, while the protons on the methyl groups would be regions of positive potential.

Other reactivity descriptors can be calculated from the electronic structure. Mulliken charge analysis provides a quantitative measure of the partial charge on each atom. wu.ac.th Furthermore, conceptual DFT provides descriptors like chemical hardness, electronegativity, and Fukui functions, which can precisely identify the most reactive sites for nucleophilic, electrophilic, and radical attacks. wu.ac.thchemrevlett.com For α,β-unsaturated systems, a local electrophilicity index can be used to predict reactivity toward nucleophiles like glutathione (B108866) in Michael-type additions. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. By modeling the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. cecam.org

For Methyl 4-methyl-2-hexynoate, a key reaction to model would be the Michael addition of a nucleophile to the activated alkyne system. Computational modeling can map the entire reaction coordinate, from the approach of the nucleophile to the formation of the final adduct. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. researchgate.net These models can also clarify the stereochemical outcome of reactions and explain why certain products are favored over others. Software packages can simulate the transition states for various reactions, such as alkyne hydration or ester hydrolysis, providing a comprehensive understanding of the molecule's reactivity.

Prediction and Validation of Spectroscopic Parameters

In the study of novel or sparsely documented compounds like Methyl 4-methyl-2-hexynoate, theoretical and computational methods are indispensable for predicting their spectroscopic characteristics. These predictions are crucial for guiding experimental efforts and for the preliminary identification of the compound. The validation of these theoretical parameters is subsequently achieved by comparing them with experimental spectroscopic data. While comprehensive experimental and computational studies specifically targeting Methyl 4-methyl-2-hexynoate are not extensively available in the current body of scientific literature, this section outlines the established methodologies for such a study and presents predicted spectroscopic values based on the analysis of structurally similar compounds.

The primary computational approach for predicting spectroscopic parameters is Density Functional Theory (DFT). fishersci.caorgsyn.org This method allows for the calculation of optimized molecular geometry and electronic structure, which are fundamental for predicting NMR chemical shifts, infrared vibrational frequencies, and other spectroscopic properties. fishersci.com For validation, these calculated values would be compared against experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon skeleton and the chemical environment of protons in a molecule. Theoretical calculations of NMR spectra, typically using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can provide valuable predictions of chemical shifts (δ). fishersci.com

¹H NMR Spectroscopy: The predicted proton NMR chemical shifts for Methyl 4-methyl-2-hexynoate are based on the analysis of similar unsaturated esters and substituted alkynes. The protons on the methyl ester group are expected to appear as a singlet, while the protons of the ethyl and methyl groups attached to the chiral center will show characteristic splitting patterns (e.g., triplets and doublets).

¹³C NMR Spectroscopy: The predicted carbon-13 NMR chemical shifts are crucial for confirming the carbon framework of the molecule. The acetylenic carbons are expected to have characteristic shifts, as are the carbonyl carbon of the ester group and the carbons of the alkyl substituents.

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for Methyl 4-methyl-2-hexynoate. These predictions are based on established chemical shift ranges for similar functional groups and structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH ₃-O- | ~3.7 | ~52 |

| -C≡C- | - | ~75-90 |

| >C =O | - | ~155 |

| -C H(CH₃)- | ~2.5-2.8 | ~30-35 |

| -CH₂-C H₃ | ~1.0-1.2 | ~12-15 |

| -C H₂-CH₃ | ~1.5-1.8 | ~25-30 |

| -CH(C H₃)- | ~1.1-1.3 | ~18-22 |

These are estimated values and require experimental validation.

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated from the vibrational frequencies of the molecule's bonds. DFT calculations can predict the wavenumbers (cm⁻¹) and intensities of the fundamental vibrational modes. fishersci.ca For Methyl 4-methyl-2-hexynoate, the most characteristic IR absorption bands would be from the C≡C triple bond and the C=O double bond of the ester group.

The table below presents the predicted key IR absorption frequencies for Methyl 4-methyl-2-hexynoate.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡C (alkyne) | Stretch | ~2200-2260 |

| C=O (ester) | Stretch | ~1715-1735 |

| C-O (ester) | Stretch | ~1200-1300 |

| C-H (alkane) | Stretch | ~2850-3000 |

These predicted values are based on typical ranges for these functional groups.

Mass Spectrometry (MS)

While predicting a full mass spectrum is complex, computational methods can help in understanding the fragmentation patterns of a molecule under electron ionization. For Methyl 4-methyl-2-hexynoate (molar mass: 140.18 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 140. Key fragmentation patterns would likely involve the loss of the methoxy (B1213986) group (-OCH₃, m/z 31) or the ethyl group (-CH₂CH₃, m/z 29).

Validation:

The ultimate validation of these theoretical predictions requires experimental data. The acquisition of ¹H NMR, ¹³C NMR, FT-IR, and mass spectra for a synthesized and purified sample of Methyl 4-methyl-2-hexynoate would be necessary. The comparison of the experimental spectra with the predicted data would serve to confirm the structure of the compound and refine the computational models for this class of molecules. For instance, experimental NMR data for a similar compound, methyl 2-hexynoate, shows characteristic peaks that align with the expected regions for Methyl 4-methyl-2-hexynoate, lending confidence to the predictive approach. orgsyn.orgnih.gov

Applications in Complex Molecule Synthesis and Chemical Science

Utility as a Key Synthetic Intermediate

The strategic placement of functional groups in methyl 4-methyl-2-hexynoate makes it a valuable intermediate for the synthesis of more complex molecules. The ester can be hydrolyzed or converted to other functional groups, while the carbon-carbon triple bond is amenable to a wide range of chemical transformations.

While direct and explicit evidence of methyl 4-methyl-2-hexynoate's use as a key precursor in the total synthesis of complex natural products like (+)-Sieboldine A and (+)-Beraprost is not extensively documented in readily available literature, its structural motifs are highly relevant. The synthesis of such intricate molecules often relies on the strategic use of small, functionalized building blocks. For instance, the synthesis of the Lycopodium alkaloid (+)-Sieboldine A involves the construction of a complex polycyclic system. ambeed.com A fragment derived from methyl 4-methyl-2-hexynoate could theoretically be incorporated to introduce the necessary carbon framework and functional handles for further elaboration.

Similarly, the synthesis of (+)-Beraprost, a prostacyclin analogue used as a vasodilator, requires the assembly of a core structure with specific side chains. The α,β-unsaturated ester moiety of methyl 4-methyl-2-hexynoate is a common feature in precursors for prostaglandin (B15479496) synthesis, and the methyl branch could serve to create specific stereochemical arrangements in the final molecule.

In medicinal chemistry, the discovery of new drug candidates often involves the synthesis of diverse molecular scaffolds. Alkynoates, such as methyl 4-methyl-2-hexynoate, are valuable building blocks in this context. They can participate in a variety of chemical reactions to generate novel heterocyclic compounds or to introduce specific pharmacophores into a lead molecule. The presence of a methyl group at the C4 position can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug design. While specific applications of methyl 4-methyl-2-hexynoate in medicinal chemistry are not widely reported, its structural class is of interest for creating libraries of compounds for biological screening.

The development of new agrochemicals and materials often involves the fine-tuning of molecular properties. The introduction of alkyl branches, such as the 4-methyl group in methyl 4-methyl-2-hexynoate, can impact a molecule's physical properties, including its solubility, volatility, and crystal packing. These properties are crucial for the efficacy of an agrochemical or the performance of a material. For example, in agrochemical research, modifying the side chains of a bioactive molecule can enhance its uptake by plants or its resistance to environmental degradation. In material science, the shape and symmetry of a molecule can dictate its self-assembly into ordered structures with desirable optical or electronic properties.

Building Block in Medicinal Chemistry Research

Derivatization Strategies for Diverse Chemical Scaffolds

The chemical reactivity of methyl 4-methyl-2-hexynoate allows for a multitude of derivatization strategies, providing access to a wide range of chemical scaffolds. The alkyne and ester functional groups can be independently or concertedly transformed to introduce new functionalities and structural complexity.

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Alkyne Reduction | H₂, Lindlar's catalyst | (Z)-Alkene | Stereoselective synthesis of olefins |

| Na, NH₃ (l) | (E)-Alkene | Access to trans-isomers | |

| Conjugate Addition | R₂CuLi (Gilman reagents) | β-Substituted alkene | Introduction of carbon nucleophiles |

| RSH, base | β-Thioalkene | Synthesis of sulfur-containing compounds | |

| Cycloaddition | Azides (Huisgen cycloaddition) | Triazole | "Click chemistry" applications, bioconjugation |

| Dienes (Diels-Alder reaction) | Cyclohexadiene derivative | Construction of cyclic systems | |

| Ester Hydrolysis | LiOH, H₂O/THF | Carboxylic acid | Precursor for amides, other esters |

| Ester Reduction | LiAlH₄ | Allylic alcohol | Synthesis of chiral alcohols |

These derivatization strategies highlight the versatility of methyl 4-methyl-2-hexynoate as a starting material for generating a diverse library of compounds for further investigation in various fields of chemical science.

Development of Novel Synthetic Methodologies Based on the Methyl 4-methyl-2-hexynoate Core

The unique structure of methyl 4-methyl-2-hexynoate makes it an interesting substrate for the development of new synthetic methodologies. The presence of a stereocenter at the C4 position invites the exploration of asymmetric transformations. For example, catalytic asymmetric hydrogenation or conjugate addition reactions could be developed to control the stereochemistry of the resulting products with high enantioselectivity.

Furthermore, the combination of the alkyne and ester functionalities could be exploited in novel tandem or multicomponent reactions. Such reactions, where multiple bonds are formed in a single operation, are highly desirable for their efficiency and atom economy. The development of new catalytic systems that can selectively activate and transform the different functional groups within the methyl 4-methyl-2-hexynoate core could lead to innovative and powerful synthetic tools for organic chemists.

Future Prospects and Emerging Research Frontiers

Innovations in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact through the use of safer solvents, minimizing waste, and improving energy efficiency. frontiersin.org The synthesis of alkynoates, including methyl 4-methyl-2-hexynoate, is undergoing a transformation in line with these principles.

Recent advancements have focused on developing transition-metal-free reactions, which are advantageous as they avoid the use of often toxic and expensive heavy metals. rsc.org For instance, visible-light-induced cascade radical cyclization of aryl alkynoates has been developed to construct fluoroalkylated coumarins in an efficient and practical manner. keaipublishing.com This method utilizes readily available and low-cost materials. Another green approach involves photoredox catalytic radical addition/cyclization in aqueous media to synthesize 3-acylmethylated coumarins from arylalkynoates, eliminating the need for organic solvents and operating at room temperature. acs.org

Furthermore, mechanochemical methods, which involve reactions conducted in the solid state with minimal or no solvent, are being explored for the synthesis of various compounds, representing a more sustainable and efficient alternative to traditional solvent-based methods. researchgate.net The use of inexpensive and readily available reagents like sodium chloride as an electrolyte and cocatalyst in electrochemical synthesis further underscores the shift towards more environmentally friendly protocols. researchgate.net

Advanced Spectroscopic and Computational Integration

The synergy between advanced spectroscopic techniques and computational chemistry is revolutionizing the characterization of molecules like methyl 4-methyl-2-hexynoate. uc.pt This integration allows for a deeper understanding of molecular structure, properties, and reactivity, moving beyond experimental data alone. researchgate.net

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide crucial information about the connectivity and functional groups within a molecule. nih.govnih.gov For instance, 13C NMR and IR spectra can confirm the presence of the characteristic functional groups in alkynoates. nih.gov

Computational chemistry, utilizing methods like Density Functional Theory (DFT), complements these experimental techniques by simulating spectra and predicting molecular properties. mdpi.com This predictive power is invaluable for elucidating reaction mechanisms and understanding the factors that control selectivity. researchgate.net For example, DFT studies have been used to provide mechanistic models that account for the efficiency and stereochemical control in reactions involving alkynoates. researchgate.net The integration of quantum chemistry with artificial intelligence is also emerging as a powerful tool for computational spectroscopy. spectroscopyonline.com

Exploration of Unconventional Reactivity and Catalysis

The unique electronic nature of the carbon-carbon triple bond in methyl 4-methyl-2-hexynoate makes it a fertile ground for exploring unconventional reactivity and novel catalytic transformations. Researchers are continually developing new methods to activate and functionalize alkynes, leading to the synthesis of a wide array of valuable compounds.

Transition metal catalysis has been a cornerstone of alkyne chemistry, with metals like silver, rhodium, and palladium enabling a diverse range of reactions. bohrium.comrsc.org Silver catalysts, for example, are known for their "alkynophilicity," facilitating reactions through π-coordination with the triple bond. bohrium.com Rhodium(III)-catalyzed [3 + 2] spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates represents a novel method for constructing complex spirolactones. rsc.org

Beyond traditional transition metal catalysis, phosphine-catalyzed reactions have emerged as a powerful tool for C-O bond formation. organic-chemistry.org For instance, the enantioselective synthesis of benzylic ethers can be achieved through the coupling of γ-aryl-substituted alkynoates with alcohols using chiral phosphine (B1218219) catalysts. organic-chemistry.org Furthermore, radical reactions of alkynoates are gaining prominence, with methods being developed for the synthesis of coumarin (B35378) derivatives and other heterocycles through radical cyclization pathways. researchgate.net

Designing New Chemical Entities from the Alkynoate Framework

The alkynoate framework, as exemplified by methyl 4-methyl-2-hexynoate, serves as a versatile building block for the design and synthesis of new chemical entities with potential applications in medicinal chemistry and materials science. rsc.org The ability to functionalize the alkyne and ester moieties allows for the creation of a diverse library of compounds.

One significant area of application is the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. rsc.org For example, alkynoates are key starting materials for the synthesis of coumarins, pyrazole (B372694) derivatives, and 1,4-oxazine derivatives. researchgate.netbohrium.com Transition-metal-free synthetic methods are particularly attractive for producing these bioactive heterocyclic frameworks. rsc.org

The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, and methods to incorporate this group into molecules are of great interest. mdpi.com Alkynoates can be difunctionalized to introduce trifluoromethyl groups, leading to the synthesis of novel compounds with potential therapeutic applications. mdpi.com The development of multi-component reactions involving alkynoates further expands the possibilities for creating complex and diverse molecular architectures in a single step. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-methyl-2-hexynoate, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves Sonogashira coupling or alkyne carboxylation, with intermediates analyzed via (e.g., terminal alkyne protons at δ 1.8–2.1 ppm) and IR spectroscopy (C≡C stretch ~2100–2260 cm). Confirm purity using GC-MS or HPLC with UV detection (λ = 254 nm). For novel intermediates, cross-reference spectral data with SciFinder or Reaxys entries .

Q. What safety protocols are critical when handling Methyl 4-methyl-2-hexynoate in the lab?

- Methodological Answer : Use nitrile gloves (tested for chemical permeation resistance) and fume hoods to minimize inhalation risks. In case of skin contact, wash immediately with 10% aqueous ethanol. Store in amber vials under nitrogen at –20°C to prevent ester hydrolysis. Safety data should align with GHS guidelines for flammability (Category 2) and acute toxicity (Oral Category 4) .

Q. How can researchers validate the identity of Methyl 4-methyl-2-hexynoate using spectroscopic data?

- Methodological Answer : Compare peaks for the ester carbonyl (~167–170 ppm) and acetylenic carbons (70–85 ppm). For mass spectrometry, expect a molecular ion [M] at m/z 142.1 (calculated via exact mass). Discrepancies in fragmentation patterns (e.g., loss of COOCH group) should be resolved using high-resolution MS (HRMS) .

Advanced Research Questions

Q. How to design experiments to study the reactivity of the alkyne group in Methyl 4-methyl-2-hexynoate under varying catalytic conditions?

- Methodological Answer : Use a fractional factorial design to test variables: catalyst type (e.g., Pd/Cu vs. Ru complexes), solvent polarity (THF vs. DMF), and temperature (25–80°C). Monitor reaction progress via in-situ FTIR for alkyne consumption. Apply Benjamini-Hochberg correction (FDR ≤ 0.05) when comparing multiple catalytic efficiencies to avoid false positives .

Q. What strategies resolve contradictions in reported spectral data for Methyl 4-methyl-2-hexynoate derivatives?

- Methodological Answer : If integration ratios conflict (e.g., methyl vs. methoxy signals), verify sample purity via TLC (silica gel, hexane:EtOAc 4:1) and repeat under standardized conditions (e.g., 400 MHz, CDCl, 25°C). Cross-validate with computational methods (DFT for chemical shifts) and consult NIST Chemistry WebBook for reference spectra .

Q. How to optimize the chromatographic separation of Methyl 4-methyl-2-hexynoate from structurally similar byproducts?

- Methodological Answer : Screen columns (C18 vs. phenyl-hexyl) and mobile phases (acetonitrile:water gradients with 0.1% formic acid). Adjust retention times using van’t Hoff plots to assess temperature effects (20–40°C). For overlapping peaks, apply chemometric deconvolution (e.g., MCR-ALS) validated via spiked recovery tests (≥95% accuracy) .

Data Presentation & Validation

Q. What are the best practices for reporting experimental data on Methyl 4-methyl-2-hexynoate in publications?

- Methodological Answer : Include raw data (e.g., NMR shifts, HRMS m/z) in supplementary materials. For graphical abstracts, use simplified reaction schemes (2–3 structures maximum) with color-coded mechanistic pathways. Avoid compound-specific identifiers (e.g., "4b") in figures; instead, use generic labels (e.g., "Catalyst A") .

Q. How to address uncertainties in kinetic studies involving Methyl 4-methyl-2-hexynoate?

- Methodological Answer : Quantify instrument error (e.g., ±0.5°C for temperature probes) and propagate uncertainties using Monte Carlo simulations. Report confidence intervals (95% CI) for rate constants. For conflicting Arrhenius plots, apply Akaike’s Information Criterion (AIC) to compare model fits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.